molecular formula C18H13NO4S2 B3478859 [4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3478859
M. Wt: 371.4 g/mol
InChI Key: NJNBOILPWXEYGR-XNTDXEJSSA-N
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Description

[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a synthetic compound belonging to the class of 5-benzylidene-rhodanine-3-acetic acid derivatives. These derivatives are of significant interest in medicinal chemistry, particularly for investigating novel therapeutic agents for diabetic complications. The primary research value of this compound lies in its potential as an inhibitor of the aldose reductase (ALR2) enzyme . Under hyperglycemic conditions, ALR2 becomes a key factor in the polyol pathway, reducing glucose to sorbitol and leading to its accumulation. This osmotic and oxidative stress is a major contributor to diabetic tissue injury, including nephropathy, retinopathy, cataract, and neuropathy . Inhibiting ALR2 is a recognized strategy to manage these secondary complications, and rhodanine-based structures like this one serve as crucial scaffolds for developing new Aldose Reductase Inhibitors (ARIs) . Research on closely related 5-benzylidene-rhodanine-3-acetamide derivatives has shown potent inhibitory activity against both aldose reductase (ALR2) and aldehyde reductase (ALR1) enzymes, with some compounds exhibiting higher inhibition than standard inhibitors . The presence of the phenoxybenzylidene substituent suggests potential for targeted interaction within the enzyme's active site. This product is intended for research purposes only, specifically for in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and molecular docking simulations to elucidate binding affinities . It is strictly for laboratory use and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c20-16(21)11-19-17(22)15(25-18(19)24)10-12-5-4-8-14(9-12)23-13-6-2-1-3-7-13/h1-10H,11H2,(H,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNBOILPWXEYGR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(5E)-4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by empirical data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H13NO4S2C_{18}H_{13}NO_4S_2, with a molecular weight of approximately 371.43 g/mol. The structure features a thiazolidinone ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H13NO4S2
Molecular Weight371.43 g/mol
CAS Number[Insert CAS Number]

Antimicrobial Activity

Research indicates that compounds similar to [(5E)-4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinones demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, the synthesized thiazolidinone derivatives were tested against eight bacterial strains. The results showed that certain modifications in the chemical structure enhanced antibacterial potency:

  • MIC Values : Minimum Inhibitory Concentrations (MIC) ranged from 2.31 to 4.33 μM for the most active compound.
  • MFC Values : Minimum Fungicidal Concentrations (MFC) were noted between 3.67 to 7.34 μM.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Research Findings

A study reported that thiazolidinone derivatives significantly reduced inflammation markers in vitro. The presence of the phenoxy group was crucial for enhancing anti-inflammatory activity.

Anticancer Potential

Emerging research suggests that [(5E)-4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various cancer-related targets. The results indicated strong interactions with protein tyrosine phosphatases (PTPs), which are crucial in cancer signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeMechanismObserved Effects
AntimicrobialDisruption of bacterial cell wallSignificant inhibition of bacterial growth
Anti-inflammatoryInhibition of cytokine productionReduced inflammation markers
AnticancerInduction of apoptosisCell cycle arrest in cancer cells

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of rhodanine-3-acetic acid derivatives is highly influenced by the nature of the arylidene substituent at position 5. Key analogues and their properties are summarized below:

Antifungal Activity

This highlights the critical role of heteroaromatic substituents in enhancing antifungal efficacy. However, earlier studies noted that pyridine substitutions could abolish activity in some contexts, suggesting target-specific interactions .

Molecular Properties and Druglikeness

Table 2: Physicochemical and Analytical Data
Compound Melting Point (°C) HPLC Purity (%) log ε (UV) Key Spectral Data (IR, NMR)
Pyridin-2-ylmethylidene Derivative 260–261 98.95 384.4 nm/3.29 IR: 1740 (C=O), 1705 (C=O); NMR: δ 8.81 (H6, pyridine)
Benzyl-5-bromo-indol Derivative Not reported Not reported Not reported MD simulations: Stable SASA (1200–1400 Ų) over 50 ns.
4-Chlorophenyl Derivative 248–250 Not reported Not reported IR: 1730 (C=O); NMR: δ 7.90 (s, CH)

Contradictory Findings and Mechanistic Insights

  • Pyridine Substitution Paradox : While the pyridin-2-ylmethylidene derivative showed antifungal activity in one study , earlier work reported loss of activity upon replacing phenyl with pyridine . This discrepancy may arise from differences in fungal strains or assay conditions.
  • Druggability vs. Toxicity : Brominated derivatives, though effective against bacterial targets, may face toxicity challenges due to halogenated structures, necessitating further in vivo studies .

Q & A

Q. What are the established synthetic routes for [4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, and how is its purity validated?

The compound is typically synthesized via Knoevenagel condensation , where 3-phenoxybenzaldehyde reacts with 2-thioxo-thiazolidin-4-one derivatives in acetic acid under reflux, using sodium acetate as a catalyst . Key steps include:

  • Reaction optimization : Temperature (80–100°C), solvent (acetic acid or DMF), and catalyst ratios (1:1.2 aldehyde to thiazolidinone) are critical for yield.
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures removes unreacted precursors.
  • Characterization : Confirm structure via FTIR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹), ¹H/¹³C NMR (benzylidene proton at δ 7.5–8.0 ppm, thiazolidinone carbonyl at δ 165–170 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. Which biological activities have been experimentally demonstrated for this compound?

Reported activities include:

  • Antimicrobial : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging 7.8–125 µg/mL depending on substituents .
  • Antioxidant : Evaluated using DPPH radical scavenging assays , showing IC₅₀ values comparable to ascorbic acid in some derivatives .
  • Anti-inflammatory : Inhibition of COX-2 and TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .

Advanced Research Questions

Q. How do structural modifications at the benzylidene or thiazolidinone positions influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Benzylidene substituents : Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity by increasing electrophilicity of the thiazolidinone ring . For example, 4-chloro substitution reduces MIC by 50% against Candida tropicalis compared to unsubstituted analogs .
  • Thiazolidinone backbone : Replacing the 2-thioxo group with 2-oxo decreases activity, emphasizing the role of sulfur in redox interactions .
  • Acetic acid side chain : Esterification or amidation reduces solubility but prolongs half-life in vivo .

Q. How can contradictory data on biological potency across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in microbial strains, culture media, or endpoint detection methods (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) are recommended .
  • Compound stability : Degradation in DMSO stock solutions can skew results. Use fresh preparations and confirm stability via HPLC .
  • Synergistic effects : Test combinations with clinical antibiotics (e.g., checkerboard assays ) to identify fractional inhibitory concentration (FIC) indices .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to Candida CYP51 (lanosterol 14α-demethylase). The thiazolidinone ring shows π-π stacking with heme cofactors .
  • QSAR modeling : Hammett constants (σ) of benzylidene substituents correlate with antimicrobial log(1/MIC), enabling predictive design .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns to prioritize candidates for synthesis .

Q. What strategies address poor aqueous solubility during in vivo testing?

  • Prodrug design : Convert the acetic acid group to methyl ester for improved absorption, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and TEM .
  • Salt formation : React with sodium bicarbonate to form water-soluble carboxylate salts, confirmed by pH titration and XRD .

Q. How does tautomerism in the thiazolidinone ring impact bioactivity?

The 2-thioxo group exists in equilibrium between thione (C=S) and thiol (C-SH) tautomers, affecting binding:

  • X-ray crystallography : Resolve dominant tautomers (e.g., thione form in solid state) .
  • ¹³C NMR : Detect tautomeric shifts in solution (δ 190–200 ppm for C=S vs. δ 170–180 ppm for C-SH) .
  • Bioactivity correlation : Thione tautomers show higher antimicrobial activity due to stronger electrophilicity .

Q. Can this compound synergize with existing antifungal agents?

Checkerboard assays with fluconazole against Candida spp. demonstrate:

  • Additive effects : FIC indices of 0.5–1.0 when combined with azoles, suggesting complementary mechanisms .
  • Resistance mitigation : Sub-inhibitory concentrations reduce efflux pump expression (e.g., CDR1 gene) via qRT-PCR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.